molecular formula C21H20N2O4 B11678831 N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11678831
M. Wt: 364.4 g/mol
InChI Key: PAANOHMGZUTJTI-LPYMAVHISA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a furan ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-methylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups and its furan ring structure

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-15-18(10-11-26-15)21(24)23-22-13-17-8-9-19(20(12-17)25-2)27-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

PAANOHMGZUTJTI-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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